molecular formula C39H44N2O8 B14455705 Thalmirabine CAS No. 75352-27-1

Thalmirabine

Katalognummer: B14455705
CAS-Nummer: 75352-27-1
Molekulargewicht: 668.8 g/mol
InChI-Schlüssel: CLAUJNOKVABGOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thalmirabine involves the extraction from the roots of Thalictrum minus. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specific extraction from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Thalmirabine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Thalmirabine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Thalmirabine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with essential cellular functions in microbes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Thalmirabine

This compound stands out due to its specific extraction from Thalictrum minus and its unique antimicrobial properties. Its distinct chemical structure and biological activities make it a valuable compound for further research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

75352-27-1

Molekularformel

C39H44N2O8

Molekulargewicht

668.8 g/mol

IUPAC-Name

4,16,17,21,22-pentamethoxy-10,27-dimethyl-2,19-dioxa-10,27-diazaheptacyclo[28.2.2.13,7.120,24.09,14.013,18.028,35]hexatriaconta-1(32),3,5,7(36),13(18),14,16,20,22,24(35),30,33-dodecaen-23-ol

InChI

InChI=1S/C39H44N2O8/c1-40-16-14-25-27-21-32(44-4)36(45-5)35(25)49-37-33-26(34(42)38(46-6)39(37)47-7)15-17-41(2)29(33)18-22-8-11-24(12-9-22)48-31-20-23(19-28(27)40)10-13-30(31)43-3/h8-13,20-21,28-29,42H,14-19H2,1-7H3

InChI-Schlüssel

CLAUJNOKVABGOJ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2=C3C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CCN6C)OC3=C(C(=C2O)OC)OC)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.